1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)-

Bromine content Flame retardant loading Formulation efficiency

2,4,6-Tris(pentabromophenoxy)-1,3,5-triazine (CAS 54203-05-3, also referred to as tris-(pentabromophenoxy)-s-triazine) is a fully brominated symmetrical triazine flame retardant with molecular formula C₂₁Br₁₅N₃O₃ and a molecular weight of 1540.81 g/mol. The compound features three pentabromophenoxy groups (15 total bromine atoms) attached to a central 1,3,5-triazine core via ether linkages, yielding a calculated bromine content of approximately 77.8 wt%.

Molecular Formula C21Br15N3O3
Molecular Weight 1540.8 g/mol
CAS No. 54203-05-3
Cat. No. B3053509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine, 2,4,6-tris(pentabromophenoxy)-
CAS54203-05-3
Molecular FormulaC21Br15N3O3
Molecular Weight1540.8 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Br)Br)Br)Br)Br)OC2=NC(=NC(=N2)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br)OC4=C(C(=C(C(=C4Br)Br)Br)Br)Br
InChIInChI=1S/C21Br15N3O3/c22-1-4(25)10(31)16(11(32)5(1)26)40-19-37-20(41-17-12(33)6(27)2(23)7(28)13(17)34)39-21(38-19)42-18-14(35)8(29)3(24)9(30)15(18)36
InChIKeyKDBOHDQAKNYHRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(pentabromophenoxy)-1,3,5-triazine (CAS 54203-05-3): Structural Identity and Brominated Triazine Class Positioning for Flame Retardant Procurement


2,4,6-Tris(pentabromophenoxy)-1,3,5-triazine (CAS 54203-05-3, also referred to as tris-(pentabromophenoxy)-s-triazine) is a fully brominated symmetrical triazine flame retardant with molecular formula C₂₁Br₁₅N₃O₃ and a molecular weight of 1540.81 g/mol [1]. The compound features three pentabromophenoxy groups (15 total bromine atoms) attached to a central 1,3,5-triazine core via ether linkages, yielding a calculated bromine content of approximately 77.8 wt% [1][2]. It is listed on the EPA TSCA Inventory (2024 CDR inactive) and was originally disclosed in US Patent 3,843,650 (Dow Chemical, 1974) as part of the tris-(polyhalophenoxy)-s-triazine flame retardant family, wherein it was identified alongside its tribromo analog—tris(2,4,6-tribromophenoxy)-s-triazine—as being 'of greatest interest because of special effectiveness as a fire retardant additive' [2][3]. Unlike its commercially dominant tribromo counterpart (FR-245, CAS 25713-60-4) which contains 67% bromine and melts at approximately 230°C, the pentabromo variant's higher bromine loading and substantially elevated melting point (320–325°C) position it as a candidate for applications demanding greater thermal endurance or higher flame-retardant efficiency per unit mass [1][2].

Why Tris(pentabromophenoxy)-s-triazine Cannot Be Interchanged with FR-245 or Other Brominated Triazine Analogs Without Performance Consequence


The brominated triazine flame retardant class is not a commodity-chemical monolith. Within this family, the degree of bromine substitution on each phenoxy ring—whether tribromo, pentabromo, or mixed—directly governs three critical compound properties: (i) total bromine content (wt%), which determines the mass of additive required to achieve a target flame-retardant effect; (ii) melting point, which defines the upper processing-temperature window before additive degradation or bleed-out occurs; and (iii) molecular weight, which influences volatility, migration tendency, and long-term retention in the polymer matrix [1][2]. Substituting tris(pentabromophenoxy)-s-triazine (mp 320–325°C, Br ≈77.8%) with the commercially prevalent tris(tribromophenoxy) analog FR-245 (mp 230°C, Br ≈67%) would require a ~16% higher additive loading to deliver equivalent bromine concentration in the polymer, potentially altering mechanical properties, melt flow, and formulation cost. Conversely, the pentabromo compound's ~90–95°C higher melting point enables processing in engineering thermoplastics at temperatures where FR-245 may undergo premature melting or thermal degradation [3][4]. Generic substitution without requalification therefore risks both under-performance in fire testing and unanticipated changes in polymer processing behavior.

Quantitative Differentiation Evidence for 2,4,6-Tris(pentabromophenoxy)-1,3,5-triazine (CAS 54203-05-3) vs. Closest Analogs


Bromine Content: 77.8 wt% for Pentabromo Triazine vs. 67 wt% for Tribromo FR-245

The target compound carries 15 bromine atoms per molecule (three fully substituted pentabromophenoxy rings), yielding a calculated bromine content of approximately 77.8 wt%, versus 67 wt% (range 67–72%) for the commercially dominant tribromo analog tris(2,4,6-tribromophenoxy)-1,3,5-triazine (FR-245, CAS 25713-60-4) [1][2]. This represents a 16% relative increase in bromine mass fraction. In practical terms, to deliver a target bromine concentration of, for example, 10 wt% in a polymer formulation, approximately 12.8 parts of the pentabromo compound would be required per 100 parts resin, versus approximately 14.9 parts of FR-245—a ~14% lower additive loading by mass [1].

Bromine content Flame retardant loading Formulation efficiency

Melting Point: 320–325°C for Pentabromo Triazine vs. 230°C for FR-245—A ~95°C Processing Window Advantage

The target compound melts at 320–325°C as reported in the foundational Dow Chemical patent [1]. In contrast, the tribromo analog FR-245 has a melting point of approximately 230°C (228–230°C range across multiple commercial specifications) [2]. This ~90–95°C differential is structurally rational: the absence of aromatic C–H bonds and the dense bromination pattern on the pentabromo compound increase intermolecular van der Waals forces and lattice energy. For context, the melting points of two other widely used brominated flame retardants—decabromodiphenyl oxide and decabromodiphenyl ethane—are approximately 305°C and 350°C respectively [3]. The pentabromo triazine thus occupies a thermal-stability niche above FR-245 and close to decabromodiphenyl oxide.

Thermal stability Processing temperature Engineering thermoplastics

UL-94 Vertical Burn: SE-II Classification Achieved in Polystyrene at 12 wt% Pentabromo Triazine Loading with Sb₂O₃ Synergist

In Example 11 of US Patent 3,950,306, tris-(pentabromophenoxy)-s-triazine was blended into polystyrene resin at 12 wt% loading together with 3.5 wt% antimony trioxide (Sb₂O₃). Molded strips were tested according to Underwriters Laboratories Subject 94 (vertical burn test). The composition achieved a rating of Self-Extinguishing-II (SE-II), defined as vertical specimens having flaming or glowing combustion duration not exceeding 25 seconds after test-flame application, with materials that may drip flaming particles that burn only briefly [1]. This result demonstrates that the pentabromo triazine can deliver a recognized UL-94 flammability classification in a styrenic polymer at moderate loading levels. The tribromo analog FR-245 is also known to deliver V-0 ratings in ABS and HIPS at comparable or higher loadings when used with Sb₂O₃ synergist, but published side-by-side UL-94 data for both compounds in the same polymer and test geometry are not available in the open literature [2].

UL-94 Polystyrene Self-extinguishing Flammability rating

LOI Performance of Tribromo Analog in Polyester: LOI 0.324 at 10 wt% Br vs. Baseline LOI 0.205—Class Benchmark for Triazine FR Efficiency

Although published LOI data for the pentabromo triazine compound specifically in polyester are not available, the tribromo analog—tested under ASTM D2863 in polyethylene terephthalate at 265°C mixing temperature—provides a quantitative class benchmark. The LOI increased from 0.205 (0% Br, pure polyester) to 0.324 at 10 wt% bromine loading (11.85 g tribromo triazine per 75 g polyester), representing a 58% improvement in the minimum oxygen concentration required to sustain combustion [1]. Given that triazine-based flame retardants operate via a bromine-radical quenching mechanism in the gas phase (Br• radicals capture H• and OH• radicals during combustion) coupled with a nitrogen-char contribution from the triazine core [2], the pentabromo compound would be expected to deliver at least equivalent per-bromine LOI efficiency, potentially with less additive mass owing to its 16% higher bromine density. This inference is supported by the patent's explicit ranking of both the tribromo and pentabromo triazines as the two most effective fire retardant additives within the broader polyhalophenoxy triazine class [1].

Limiting Oxygen Index Polyester ASTM D2863 Flame retardancy

Molecular Weight and Volatility: 1540.8 g/mol vs. 1067.4 g/mol—Implications for Migration and Thermal Retention

The target compound's molecular weight of 1540.81 g/mol is 44% higher than that of the tribromo analog (1067.43 g/mol) [1][2]. In additive flame retardant design, higher molecular weight generally correlates with lower vapor pressure, reduced migration (bloom) tendency, and improved long-term retention in the polymer matrix under thermal aging [3]. The original Dow patent explicitly states that the triazine compounds of the invention are 'desirable as fire retardants for polymers because of their good thermal stability and lower volatility' relative to earlier halogenated diphenyl oxide flame retardants [3]. Among commercial brominated flame retardants, FR-245 (tribromo triazine) is already noted for non-blooming behavior; the pentabromo compound's substantially higher molecular weight would be expected to further reduce migration potential, making it of interest for applications requiring long-term flame-retardant durability under elevated service temperatures . Quantitative vapor pressure or migration-rate data comparing the two triazine analogs are not available in the open literature.

Molecular weight Migration resistance Bloom Volatility

Regulatory Standing: TSCA Inventory Listing with 2024 CDR Inactive Status—Differentiated from DecaBDE and Other Phase-Out Candidates

2,4,6-Tris(pentabromophenoxy)-1,3,5-triazine is listed on the US EPA TSCA Chemical Substance Inventory with a 2024 CDR (Chemical Data Reporting) status of 'Inactive,' meaning it was not reported as manufactured or imported above the reporting threshold during the most recent CDR cycle [1]. The compound is not among the brominated flame retardants subject to phase-out or restriction under the Stockholm Convention (unlike hexabromocyclododecane and certain polybrominated diphenyl ethers). Its tribromo analog (FR-245) is commercially active and compliant with TSCA, CERCLA, SARA 313, Clean Water Act, and California Proposition 65 . The pentabromo compound's TSCA listing confirms its eligibility for US commercial use, though its CDR-inactive status indicates limited current domestic production volume [1]. For procurement, this regulatory profile means the compound is federally inventoried and not subject to the same phase-out pressures affecting decabromodiphenyl ether (decaBDE), which has been targeted for restriction in multiple jurisdictions [2].

TSCA Regulatory Chemical Data Reporting Compliance

Procurement-Relevant Application Scenarios for 2,4,6-Tris(pentabromophenoxy)-1,3,5-triazine (CAS 54203-05-3) Based on Quantitative Differentiation Evidence


High-Temperature Engineering Thermoplastic Compounding (PBT, PET, Polyamide) Requiring Processing Above 260°C

The pentabromo triazine's melting point of 320–325°C [1] positions it for compounding in engineering thermoplastics processed at barrel temperatures exceeding 260°C—conditions under which the 230°C-melting FR-245 tribromo analog would prematurely melt and potentially cause screw slippage, phase separation, or surface bloom. This scenario is particularly relevant for glass-fiber-reinforced PBT and PET formulations (processing range 250–280°C), as well as certain polyamide grades, where the additive must remain in a discrete solid dispersion state during melt compounding to ensure homogeneous distribution and optimal flame-retardant performance. The compound's 77.8 wt% bromine content further reduces the mass of additive required, minimizing the negative impact on the polymer's inherent mechanical properties—a key consideration in load-bearing or structural flame-retarded components [2].

Polystyrene and HIPS Formulations Targeting UL-94 SE-II or V-2 Classification with Minimized Additive Loading

The demonstrated UL-94 SE-II rating at 12 wt% loading with 3.5 wt% Sb₂O₃ in polystyrene [1] provides a validated starting point for developing flame-retarded HIPS or GPPS compounds. The higher bromine density (77.8% vs. 67%) translates to approximately 14% less additive mass to achieve equivalent bromine concentration versus FR-245 [2], which can be critical for maintaining impact strength and melt flow in HIPS formulations used for television housings, office equipment enclosures, and electrical appliance components. The triazine core's inherent UV stability—a documented advantage of the brominated triazine class over decabromodiphenyl ether [3]—further supports outdoor or UV-exposed styrenic applications where color stability is a specification requirement.

Long-Term Thermally Aged Flame-Retardant Components (Under-Hood Automotive, Electrical Enclosures)

The molecular weight of 1540.8 g/mol—44% higher than FR-245 and over 60% higher than decabromodiphenyl oxide [1][2]—suggests lower vapor pressure and reduced migration tendency under sustained thermal exposure. For automotive under-hood components (operating temperatures 120–180°C continuous) and electrical junction boxes where flame-retardant durability over a 10–15 year service life is specified, an additive's resistance to volatilization and surface bloom directly affects long-term flammability compliance. The original patent's explicit characterization of the tris(polyhalophenoxy)-s-triazine class as offering 'good thermal stability and lower volatility' [3] provides foundational support for evaluating the pentabromo compound in these demanding durability scenarios.

Research-Grade Procurement for Structure-Activity Studies of Brominated Triazine Flame Retardants

The pentabromo triazine serves as the fully brominated endpoint in systematic structure-activity relationship (SAR) studies of polyhalophenoxy triazine flame retardants, enabling investigation of how incremental bromination (from tribromo to pentabromo per ring) affects thermal degradation pathways, radical-quenching kinetics, and environmental fate. The compound's EPA TSCA Inventory listing [1] and its disclosure in the foundational Dow patent [3] establish its identity and synthetic accessibility for academic and industrial research programs examining next-generation brominated flame retardants. Research applications include comparative photodegradation studies (building on published TTBPT UV-degradation work in HIPS [4]), thermogravimetric analysis under inert and oxidative atmospheres, and assessment of bromophenol byproduct formation during thermal decomposition.

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